(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is a synthetic compound that belongs to the class of indazole derivatives, which are notable for their diverse biological activities. This compound has been explored for its potential therapeutic applications, particularly in the context of cancer treatment and as a pharmacological agent affecting cellular signaling pathways.
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine can be classified as:
The synthesis of (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine involves several key steps, often utilizing palladium-catalyzed reactions.
The technical details of the synthesis often include:
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine has a molecular formula of C11H13FN4 and features a chiral center at the propan-2-amino group.
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine participates in various chemical reactions typical for amines and indazoles:
Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The mechanism of action for (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is primarily associated with its role as an inhibitor of specific kinases involved in cell signaling pathways, particularly the Akt pathway:
This mechanism has been supported by biochemical assays demonstrating reduced phosphorylation levels of Akt substrates in treated cells .
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is typically a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits good stability in physiological conditions, making it suitable for biological assays .
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine has several scientific uses:
The 1H-indazole scaffold—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged structure in drug design due to its versatile molecular interactions and metabolic stability. This heterocycle predominantly exists in the 1H-tautomeric form, which exhibits superior thermodynamic stability compared to the 2H-form [5] [8]. The indazole nucleus serves as a rigid planar template that facilitates:
Table 1: FDA-Approved Drugs Featuring the 1H-Indazole Core
Drug Name | Therapeutic Category | Key Structural Modifications |
---|---|---|
Niraparib | Antineoplastic (PARP inhibitor) | 5-Fluoro substitution on indazole |
Pazopanib | Tyrosine kinase inhibitor | 2-Methylindazole core |
Benzydamine | Non-steroidal anti-inflammatory | 3-(Dimethylamino)propoxy substitution |
The strategic incorporation of fluorine at the C5 position (as in the subject compound) enhances electron-withdrawing properties, increasing metabolic stability and membrane permeability. Fluorine’s small atomic radius (van der Waals radius: 1.47 Å) minimally disturbs molecular geometry while significantly modulating electronic effects [2] [5]. Quantum mechanical studies reveal that 5-fluoro substitution elevates indazole ring planarity by 0.8 kcal/mol compared to unsubstituted analogs, promoting optimal binding pocket insertion.
(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine (CAS 210580-57-7) features a chiral secondary amine at the propan-2-yl linker, introducing critical three-dimensionality to the otherwise planar indazole system. The stereogenic center at the C2 position of the propyl chain generates enantiomers with distinct pharmacodynamic profiles [3] [4] :
Synthetic Access:The compound is synthesized via stereoselective routes starting from 5-fluoroindazole and (S)-epichlorohydrin, followed by azide displacement and Staudinger reduction. Alternatively, enzymatic resolution using lipases achieves >99% enantiomeric excess [3]. The chiral amine functionality serves as:
Comparative molecular field analysis (CoMFA) of analogs demonstrates that the (S)-enantiomer exhibits 3.2-fold stronger electrostatic complementarity with JAK3 kinases than the (R)-form, validating stereochemical preference in biological systems [9].
The strategic integration of the 5-fluoroindazole scaffold with chiral amine appendages confers multimodal bioactivity, positioning this chemotype for targeting diverse pathologies:
Neurological Applications:
Epithelial Disorder Therapeutics:
Table 2: Therapeutic Mechanisms of 5-Fluoroindazole Derivatives
Target System | Molecular Mechanism | Biological Consequence |
---|---|---|
JAK-STAT | Competitive ATP inhibition at catalytic domain | Downregulation of IL-6/IFN-γ signaling |
CFTR | Allosteric stabilization of open channel conformation | Enhanced chloride secretion in epithelia |
Complement cascade | Disruption of C3b-Bb complex formation | Reduced inflammatory tissue damage |
The molecular hybridization strategy—combining fluorinated indazole with chiral amine—synergistically enhances drug-like properties:
Cryogenic electron microscopy (cryo-EM) studies of analogous indazole-containing modulators reveal precise binding geometries where the 5-fluoro group occupies a hydrophobic subpocket lined by Val345, Leu346, and Phe312 residues in epithelial ion channels [10]. This molecular recognition paradigm validates the pharmacophore design for epithelial disorder therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7